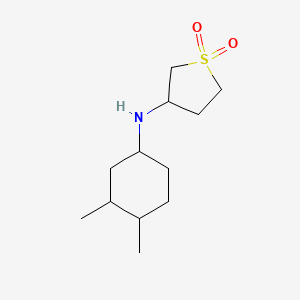![molecular formula C12H19F3N2O B7595392 (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as CT-3, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, but it lacks the psychoactive effects associated with THC. CT-3 has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to act through the cannabinoid receptor type 2 (CB2). This compound has been shown to bind selectively to CB2 receptors and activate intracellular signaling pathways that lead to anti-inflammatory and neuroprotective effects. This compound also has a low affinity for CB1 receptors, which are mainly responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This compound also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have analgesic effects by modulating pain signaling pathways in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of this receptor without affecting CB1 receptors. This makes this compound a useful tool for studying the physiological and pathological roles of CB2 receptors. However, one limitation of using this compound is its low potency compared to other synthetic cannabinoids, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research on (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone. One direction is to further investigate its potential therapeutic applications in various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. Another direction is to explore its pharmacological properties and develop more potent analogs with improved efficacy and selectivity for CB2 receptors. Additionally, the development of novel drug delivery systems may enhance the bioavailability and therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves several steps, starting with the reaction of cyclopentanone with 3-(trifluoromethyl)piperidine to form the intermediate compound 3-(trifluoromethyl)-1-cyclopentylpiperidine. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative, which is subsequently reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with benzoyl chloride to form the benzoyl protected this compound, which can be deprotected using sodium methoxide to obtain the final product.
Applications De Recherche Scientifique
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In a study on experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, this compound was shown to reduce the clinical symptoms of the disease and inhibit the production of pro-inflammatory cytokines. In another study on a rat model of Parkinson's disease, this compound was shown to protect dopaminergic neurons from oxidative stress and improve motor function. This compound has also been shown to have analgesic effects in various animal models of neuropathic pain.
Propriétés
IUPAC Name |
(2-aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)8-3-2-6-17(7-8)11(18)9-4-1-5-10(9)16/h8-10H,1-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIBCPSWSLSRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)




![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)



![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)